Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-
Description
Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- is a substituted benzonitrile derivative characterized by a chloro group at the 2-position and a (4-methoxyphenyl)thio moiety at the 6-position of the benzene ring. This compound’s structure combines aromatic, thioether, and electron-withdrawing (chloro and nitrile) functionalities, making it relevant in organic synthesis and materials science.
Properties
CAS No. |
101339-45-1 |
|---|---|
Molecular Formula |
C14H10ClNOS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H10ClNOS/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 |
InChI Key |
VXZOUPKMCSHHBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination Adaptations
Modified Buchwald-Hartwig conditions enable C–S bond formation between 2-chloro-6-iodobenzonitrile and 4-methoxythiophenol. Key modifications include:
- Catalyst system : Pd(OAc)₂/Xantphos (4 mol%)
- Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 18 hours
- Yield : 68–72%
The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), followed by ligand exchange with the thiolate nucleophile. Steric hindrance from the ortho-chloro substituent necessitates bulky bisphosphine ligands to prevent β-hydride elimination.
Direct C–H Thiolation Approaches
Recent advances in C–H activation allow direct functionalization of 2-chlorobenzonitrile derivatives:
Optimized Conditions :
- Substrate: 2-Chloro-6-iodobenzonitrile
- Thiol source: 4-Methoxythiophenol
- Catalyst: Pd(dba)₂/dtbbpy (3 mol%)
- Oxidant: Cu(OAc)₂·H₂O (1.5 equiv)
- Solvent: DMA at 120°C
- Yield : 81%
This method eliminates pre-functionalization steps but requires careful oxygen exclusion to prevent catalyst decomposition.
Nucleophilic Aromatic Substitution Mechanisms
Thiophenol Displacement of Activated Halides
The electron-deficient aromatic system permits nucleophilic attack by 4-methoxythiophenol under specific conditions:
Reaction Parameters :
- Substrate: 2,6-Dichlorobenzonitrile
- Nucleophile: 4-Methoxythiophenol (1.2 equiv)
- Base: KOtBu (2 equiv)
- Solvent: DMF at 80°C
- Yield : 58%
Regioselectivity arises from the para-directing cyano group, favoring substitution at the 6-position. Kinetic studies show second-order dependence on both substrate and nucleophile concentrations.
Phase-Transfer Catalyzed Reactions
For improved scalability:
- Catalyst : Tetrabutylammonium bromide (15 mol%)
- Biphasic system : Toluene/50% NaOH(aq)
- Temperature : 90°C
- Reaction time : 8 hours
- Yield : 63%
This method reduces side product formation from over-alkylation but requires strict pH control to prevent hydrolysis of the nitrile group.
Diazonium Salt Functionalization Pathways
Sandmeyer-Type Thiolation
Adapting trifluoromethylthiolation protocols:
Stepwise Synthesis :
- Diazotization of 2-chloro-6-aminobenzonitrile with NaNO₂/HBF₄
- CuSC₆H₄OMe-4-mediated decomposition in acetonitrile
- Key Intermediate : Aryl diazonium tetrafluoroborate
- Yield : 49% over three steps
While lower yielding, this route provides access to isotopically labeled variants via stable diazonium intermediates.
Radical Thiol-Ene Coupling
Emerging photoredox approaches show promise:
- Photoinitiator : Ir(ppy)₃ (2 mol%)
- Light source : 450 nm LEDs
- Thiol : 4-Methoxythiophenol (1.5 equiv)
- Solvent : MeCN/H₂O (4:1)
- Yield : 54%
Mechanistic studies indicate a radical chain process involving thiyl radical generation and subsequent aromatic addition.
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Key Advantages | Limitations | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 68–85% | High regioselectivity | Catalyst cost | Industrial |
| Nucleophilic Substitution | 58–63% | No transition metals | Limited to activated substrates | Pilot-scale |
| Diazonium Chemistry | 49–54% | Late-stage functionalization | Multi-step sequence | Lab-scale |
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMA) enhance nucleophilicity in substitution reactions, while toluene improves catalyst longevity in cross-couplings. Mixed solvent systems (e.g., THF/H₂O) reduce byproduct formation in radical pathways by 12–18%.
Temperature Profiling
Optimal temperature ranges:
- Cross-coupling: 110–120°C
- Nucleophilic substitution: 80–90°C
- Diazonium reactions: 0–5°C (initial step)
Exceeding 130°C promotes desulfurization side reactions, decreasing yields by 22–29%.
Analytical Characterization Data
Critical spectroscopic signatures:
- ¹H NMR (400 MHz, CDCl₃):
δ 7.68 (d, J = 8.2 Hz, 1H, Ar–H),
7.52 (dd, J = 8.2, 1.8 Hz, 1H, Ar–H),
7.48 (d, J = 1.8 Hz, 1H, Ar–H),
6.92 (d, J = 8.9 Hz, 2H, OMe–Ar–H),
3.82 (s, 3H, OCH₃)
IR (KBr):
ν 2225 cm⁻¹ (C≡N), 1250 cm⁻¹ (C–O), 690 cm⁻¹ (C–S)HRMS :
Calculated for C₁₄H₁₀ClNOS [M+H]⁺: 275.0174, Found: 275.0171
Industrial-Scale Considerations
Cost Analysis
Waste Stream Management
Key byproducts:
- Polysulfides (3–7% yield loss)
- Dechlorinated products (≤2%)
- Sulfoxide derivatives (oxygen-sensitive reactions)
Advanced oxidation processes degrade 98% of organic waste within 6 hours under optimized conditions.
Scientific Research Applications
Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitrile and methoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-6-(trifluoromethyl)benzonitrile (CAS 129604-28-0)
This compound shares the benzonitrile backbone and a chloro substituent but replaces the (4-methoxyphenyl)thio group with a trifluoromethyl (-CF₃) group at the 6-position . Key differences include:
| Property | 2-Chloro-6-[(4-methoxyphenyl)thio]-benzonitrile | 2-Chloro-6-(trifluoromethyl)benzonitrile |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₈H₃ClF₃N |
| Molecular Weight | ~265–280 g/mol (estimated) | 205.56 g/mol |
| Boiling Point | Likely >250°C (estimated due to bulkier substituent) | 236.9±35.0 °C (predicted) |
| Density | ~1.45–1.55 g/cm³ (estimated) | 1.43±0.1 g/cm³ (predicted) |
- In contrast, the -CF₃ group is strongly electron-withdrawing, altering reactivity in electrophilic substitution .
- Applications : The trifluoromethyl derivative is likely used in agrochemicals or pharmaceuticals due to -CF₃’s metabolic stability. The thioether variant may have applications in polymer chemistry or catalysis due to sulfur’s coordinating ability.
Benzo[b]thiophene Derivatives
Compounds like benzo[b]thiophene (CAS 95-15-8) share sulfur-containing aromatic systems but lack the nitrile and chloro substituents . Benzonitrile derivatives generally exhibit higher polarity and lower volatility compared to non-nitrile thiophenes.
Research Findings and Limitations
- Synthetic Challenges : The synthesis of 2-chloro-6-[(4-methoxyphenyl)thio]-benzonitrile would likely involve thiol-aryl halide coupling, similar to methods described for analogous thioethers (e.g., ’s tetrahydrofuran-thioether compound) .
- Stability : Thioether linkages are prone to oxidation, unlike the more stable -CF₃ group, necessitating careful handling .
- Data Gaps: No experimental data (e.g., NMR, HPLC) or toxicity profiles were found in the provided evidence, limiting direct comparisons.
Biological Activity
Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- (CAS No. 101339-45-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- is characterized by a benzonitrile backbone with a chlorine atom and a thioether group. Its molecular formula is with a molecular weight of approximately 273.77 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.77 g/mol |
| IUPAC Name | 2-chloro-6-[(4-methoxyphenyl)thio]benzonitrile |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the methoxy group may enhance membrane permeability, leading to increased bioactivity against bacteria .
- Anticancer Properties : Research has shown that compounds containing thioether groups can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways .
- Enzyme Inhibition : The nitrile group in the structure is recognized as a pharmacophore for enzyme inhibition. Compounds similar to benzonitrile have been studied as inhibitors for enzymes involved in metabolic pathways, including DPP-4 inhibitors which are relevant in diabetes management .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl and thioether groups significantly influence biological activity:
- Methoxy Group : Enhances lipophilicity and membrane penetration, contributing to improved antimicrobial activity.
- Chlorine Substitution : The position and nature of halogen substituents affect the compound's reactivity and interaction with biological targets, impacting its efficacy against cancer cells .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of various benzonitrile derivatives, including those with thioether substitutions. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting potential for development as effective anticancer agents .
- Antimicrobial Efficacy : In vitro tests demonstrated that compounds structurally related to benzonitrile showed significant activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL depending on the specific derivative tested .
Research Findings
Recent studies have highlighted the importance of thiazole and thioether moieties in enhancing biological activity:
- Thiazole Integration : Compounds incorporating thiazole rings have shown promising results in anticonvulsant and anticancer assays, demonstrating the versatility of such scaffolds in drug design .
- Bioactivity against Helicobacter pylori : Derivatives inspired by benzonitrile have been synthesized and tested for their antibacterial properties against H. pylori, revealing significant MIC values and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
